ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate
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Overview
Description
Ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate is a complex organic compound that features an indole moiety, a benzyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the benzyl and butanoyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. For instance, the indole moiety can interact with various receptors and enzymes, modulating their activity. The nitrophenyl group may also play a role in the compound’s bioactivity by participating in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
Ethyl 3-{[4-(1-benzyl-1H-indol-3-yl)butanoyl]amino}-3-(3-nitrophenyl)propanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H31N3O5 |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
ethyl 3-[4-(1-benzylindol-3-yl)butanoylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C30H31N3O5/c1-2-38-30(35)19-27(23-12-8-14-25(18-23)33(36)37)31-29(34)17-9-13-24-21-32(20-22-10-4-3-5-11-22)28-16-7-6-15-26(24)28/h3-8,10-12,14-16,18,21,27H,2,9,13,17,19-20H2,1H3,(H,31,34) |
InChI Key |
GBWCEQSXJCVABS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)CCCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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